![molecular formula C8H15Cl2N3 B2886264 trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1899946-40-7](/img/structure/B2886264.png)

trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

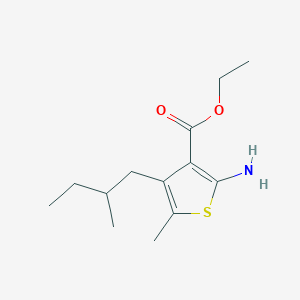

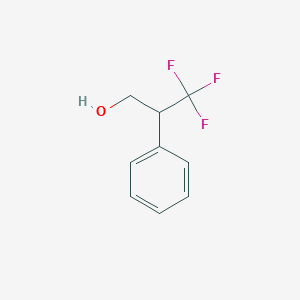

“trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound that is related to the pyrazole family . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of trans-disubstituted pyrazolylcyclopropane building blocks, such as “trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride”, is described starting from easily available pyrazolecarbaldehydes . The key step of the synthesis was Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Molecular Structure Analysis

The molecular structure of “trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” is characterized by a pyrazole ring attached to a cyclopropyl group. Pyrazole is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of “trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” is the Corey–Chaikowsky cyclopropanation of the corresponding α,β-unsaturated Weinreb amides .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound (1-methyl-1H-pyrazol-5-yl)methanamine include a density of 1.2±0.1 g/cm3, boiling point of 219.8±15.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, and enthalpy of vaporization of 45.6±3.0 kJ/mol .Applications De Recherche Scientifique

Medicinal Chemistry

Pyrazoles, which include the 1-methyl-1h-pyrazol-5-yl group, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their diverse pharmacological functions . They are involved in the synthesis of various drugs and therapeutic agents .

Agrochemistry

Pyrazoles also find applications in agrochemistry . They are used in the development of various agrochemicals due to their bioactive properties .

Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals . This property is utilized in the synthesis of various coordination compounds .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They are involved in the synthesis of various organometallic compounds .

NAMPT Activation

The compound has been identified as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a pivotal role in many biological processes including metabolism and aging . This makes it a potential therapeutic target for the treatment of a diverse array of diseases .

Antileishmanial Activity

The compound has shown potent in vitro antipromastigote activity, which suggests its potential use in the treatment of Leishmaniasis .

Antimalarial Activity

The compound has also been evaluated for its antimalarial activity . This suggests its potential use in the development of antimalarial drugs .

Safety and Hazards

The safety and hazards of the related compound (1-methyl-1H-pyrazol-5-yl)methanamine include hazard statements H302, H311, H315, H318, H319, H335, H372, H412 and precautionary statements P260, P261, P262, P264, P264+P265, P270, P271, P273, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P305+P354+P338, P316, P317, P319, P321, P330, P332+P317, P337+P317, P361+P364, P362+P364, P403+P233, P405, P501 .

Orientations Futures

The building blocks obtained from the synthesis of “trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride” are good starting points for the design of lead-like libraries; they themselves can be considered as isosteric analogs of CNS-active drug tranylcyclopropamine . This suggests potential future directions in drug discovery and development.

Mécanisme D'action

Target of Action

The primary targets of trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich for early discovery researchers

Biochemical Pathways

The biochemical pathways affected by this compound are yet to be determined. Given the structural similarity to pyrazole derivatives, it might interact with similar biochemical pathways. For instance, some indole nucleus derivatives have shown antiviral activity against Herpes Simplex virus-1 (HSV-1) .

Propriétés

IUPAC Name |

[(1R,2R)-2-(2-methylpyrazol-3-yl)cyclopropyl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-11-8(2-3-10-11)7-4-6(7)5-9;;/h2-3,6-7H,4-5,9H2,1H3;2*1H/t6-,7+;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQQEIQSJGTEEU-AUCRBCQYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC2CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2C[C@H]2CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-[2-(1-Methyl-1h-pyrazol-5-yl)cyclopropyl]methanamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methylbenzyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2886184.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B2886185.png)

![1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole](/img/structure/B2886190.png)

![N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2886194.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)

![4-[(4-fluorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2886202.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2886203.png)